molecular formula C23H20F3N5O2S B2486832 6-((4-(2,5-dimethylphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 896677-21-7

6-((4-(2,5-dimethylphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2486832
CAS RN: 896677-21-7
M. Wt: 487.5
InChI Key: IWGDMVYRYSPXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to the one , often involves multi-step reactions that can include condensation, cyclization, and functional group transformations. While specific synthesis routes for this compound are not detailed in the available literature, general methods for synthesizing similar pyrimidine and triazole derivatives have been reported. For instance, the synthesis of pyrimidine derivatives often involves reactions with diketones, amidines, and various halides under catalytic or solvent-free conditions to yield a wide range of heterocyclic compounds (Karami, Farahi, & Banaki, 2015).

Scientific Research Applications

Heterocyclic Compound Synthesis

A significant application of compounds structurally related to the specified chemical involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, research has explored the heteroaromatization with 4-hydroxycoumarin leading to the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives, showcasing the diversity of structures attainable from similar precursor molecules (El-Agrody et al., 2001).

Novel Multicomponent Synthesis

The advancements in multicomponent reactions (MCRs) have been exemplified through the efficient synthesis of pyridine-pyrimidines and their bis-derivatives, catalyzed by ionic liquids. Such reactions highlight the compound's utility in facilitating complex chemical transformations, leading to compounds with potential bioactivity and material applications (Rahmani et al., 2018).

Microwave-Assisted Synthesis

The microwave-assisted synthesis method has been applied to the rapid and efficient production of fused heterocycles incorporating the trifluoromethyl group, showcasing the compound's relevance in modern, fast-track chemical synthesis methodologies. This approach underscores the importance of such compounds in the development of new materials and pharmaceutical agents (Shaaban, 2008).

properties

IUPAC Name

6-[[4-(2,5-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-13-6-7-14(2)18(8-13)31-19(10-17-11-20(32)28-21(33)27-17)29-30-22(31)34-12-15-4-3-5-16(9-15)23(24,25)26/h3-9,11H,10,12H2,1-2H3,(H2,27,28,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGDMVYRYSPXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-(2,5-dimethylphenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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